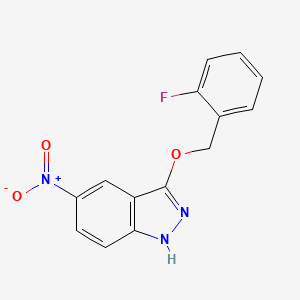

3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole

Description

3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole is a nitro-substituted indazole derivative featuring a 2-fluorobenzyloxy group at the 3-position of the indazole core. Its molecular formula is C₁₄H₁₀FN₃O₃, with a molecular weight of 287.25 g/mol.

Structure

3D Structure

Properties

Molecular Formula |

C14H10FN3O3 |

|---|---|

Molecular Weight |

287.25 g/mol |

IUPAC Name |

3-[(2-fluorophenyl)methoxy]-5-nitro-1H-indazole |

InChI |

InChI=1S/C14H10FN3O3/c15-12-4-2-1-3-9(12)8-21-14-11-7-10(18(19)20)5-6-13(11)16-17-14/h1-7H,8H2,(H,16,17) |

InChI Key |

OPSJPVJIGXOWNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=NNC3=C2C=C(C=C3)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Arylhydrazones

One of the most common approaches to indazole synthesis involves the preparation of arylhydrazones from acetophenone derivatives, followed by cyclization. This method has been optimized for substituted 1-aryl-1H-indazoles with various functional groups. The cyclization typically proceeds through the following steps:

- Formation of arylhydrazones from carbonyl compounds

- Cyclization to form the indazole ring

- Functionalization at desired positions

For optimal results, this reaction is performed in N,N-dimethylformamide (DMF) at elevated temperatures (90°C) using potassium carbonate (K₂CO₃) as a base. The choice of solvent and base significantly impacts the yield, with DMF proving superior for maintaining reaction homogeneity throughout the process.

Direct Conversion Method from 2-Haloaromatic Compounds

An alternative route involves the one-pot synthesis from 2-halo-substituted aromatic compounds:

2′-Bromoacetophenone or 2-bromobenzaldehyde + Arylhydrazine → 1-Aryl-1H-indazole

This reaction can be conducted without isolating intermediates, making it industrially advantageous. The cyclization requires copper catalysis for optimal yields, even with substrates like 2-chloronicotinaldehyde that might be expected to undergo direct SNAr cyclization.

The introduction of the nitro group at the 5-position is a critical step in synthesizing the target compound.

Direct Nitration of Indazole Compounds

Direct nitration of indazole compounds represents the most straightforward approach for introducing the nitro group. The following table summarizes key nitration conditions from experimental data:

The nitration of indazole carboxylic acid derivatives has been well-documented, with concentrated sulfuric acid and potassium nitrate emerging as the preferred reagent combination. The reaction typically proceeds as follows:

- Suspend indazole-3-carboxylic acid in concentrated sulfuric acid at 0°C

- Add potassium nitrate slowly

- Allow the reaction mixture to warm to room temperature

- After completion (4-12 hours), pour into ice/water

- Collect the precipitated 5-nitro-1H-indazole derivative by filtration

This method consistently yields 5-nitro-indazole derivatives with good regioselectivity, with the nitro group predominantly entering the 5-position of the indazole ring.

Starting from Pre-nitrated Precursors

An alternative approach involves using pre-nitrated aromatic compounds as starting materials. For instance, starting with 2-fluoro-5-nitrobenzaldehyde and treating it with hydrazine hydrate in DMF provides direct access to 5-nitro-1H-indazole:

2-Fluoro-5-nitrobenzaldehyde + NH₂NH₂·H₂O (in DMF) → 5-Nitro-1H-indazole

This method is particularly advantageous as it eliminates the need for the nitration step, which can sometimes lead to mixtures of regioisomers requiring separation.

Functionalization at the 3-Position: O-Benzylation Strategies

Direct O-Benzylation Methods

The introduction of the 2-fluorobenzyl group at the 3-position via an ether linkage requires selective O-benzylation. While the search results don't specifically address the 2-fluorobenzyl derivative, similar methodologies can be applied based on related compounds.

For 3-position alkylation/benzylation of indazoles, the reaction typically proceeds through:

- Deprotonation of the 3-hydroxy tautomeric form of indazole

- Nucleophilic substitution with the appropriate benzyl halide

- Purification of the desired product

Based on the synthesis of similar compounds, the following conditions are likely to be effective:

- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

- Solvent: DMF or acetone

- Temperature: 50-70°C

- Reaction time: 8-24 hours

Selective 3-Position Functionalization

Achieving selectivity for the 3-position requires careful control of reaction conditions. The indazole scaffold presents multiple nucleophilic sites (N-1, N-2, and the 3-position), and selective functionalization can be challenging.

One approach involves using protection/deprotection strategies:

- Protect the N-1 position with a suitable protecting group

- Functionalize the 3-position

- Remove the protecting group to obtain the desired 3-substituted 1H-indazole

Proposed Synthesis Routes for this compound

Based on the analyzed literature, several potential synthetic routes can be proposed for the target compound.

Route A: Sequential Nitration and Benzylation

This route involves the following steps:

- Synthesis of 1H-indazole-3-ol

- Nitration to obtain 5-nitro-1H-indazole-3-ol

- O-Benzylation with 2-fluorobenzyl chloride or bromide

The key advantage of this route is the ability to optimize each step independently. However, selectivity issues may arise during the benzylation step due to competing N-alkylation.

Route B: Benzylation Followed by Nitration

An alternative approach involves:

- Synthesis of 3-((2-fluorobenzyl)oxy)-1H-indazole

- Controlled nitration to introduce the nitro group at the 5-position

This approach may offer improved yields for the benzylation step but requires careful control of the nitration conditions to ensure regioselectivity.

Route C: Cyclization of Pre-functionalized Precursors

A convergent approach would involve:

- Preparation of 2-fluoro-5-nitrobenzaldehyde or corresponding acetophenone

- Introduction of the 2-fluorobenzyl group at an appropriate stage

- Cyclization with hydrazine to form the indazole ring

This strategy might reduce the number of steps but would require careful optimization of the cyclization conditions.

Detailed Reaction Conditions and Procedures

Preparation of 5-Nitro-1H-indazole

Based on literature procedures, 5-nitro-1H-indazole can be synthesized as follows:

To a stirred solution of 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMF (5 mL) at 23°C, add hydrazine hydrate (2.0 mmol). Stir the solution at 23°C for 2 hours. Upon completion (monitored by TLC), add water and extract with ethyl acetate (2 × 15 mL). Wash the combined organic layers with water and saturated aqueous NaCl, dry over MgSO₄, filter, and concentrate under vacuum to give the pure 5-nitro-1H-indazole product.

O-Benzylation with 2-Fluorobenzyl Halide

For the O-benzylation step, a procedure similar to that used for 3-((3-fluorobenzyl)oxy)-5-nitro-1H-indazole can be adapted:

- Dissolve 5-nitro-1H-indazole-3-ol (1 equiv.) in DMF (10 mL/g)

- Add potassium carbonate (1.5 equiv.)

- Slowly add 2-fluorobenzyl chloride or bromide (1.2 equiv.)

- Heat the mixture at 60-70°C for 12-24 hours

- Cool to room temperature, add water to precipitate the product

- Filter, wash with water, and recrystallize from an appropriate solvent

Alternative Method via Protecting Group Strategy

For improved selectivity, a protection/deprotection strategy can be employed:

- Protect the N-1 position of 5-nitro-1H-indazole using a suitable protecting group (e.g., Boc, SEM)

- Perform O-benzylation at the 3-position with 2-fluorobenzyl halide

- Remove the protecting group under appropriate conditions

- Purify to obtain the target compound

Optimization Parameters and Considerations

Temperature Control

Temperature plays a crucial role in both the nitration and benzylation steps. For nitration, maintaining the temperature between 0-20°C is critical for regioselectivity. For benzylation, moderate heating (50-70°C) typically provides optimal results while minimizing side reactions.

Solvent Selection

DMF has proven to be an effective solvent for both the indazole formation and benzylation steps due to its ability to dissolve both organic reagents and inorganic bases. However, its high boiling point makes removal challenging. Alternative solvents such as acetone or acetonitrile may be considered for easier workup, though reaction rates may be affected.

Base Selection

For benzylation reactions, the choice of base significantly impacts selectivity. Potassium carbonate provides milder conditions suitable for selective O-benzylation, while stronger bases like sodium hydride might enhance reaction rates but potentially reduce selectivity.

Purification and Characterization

Purification Methods

Purification of this compound can be achieved through:

- Recrystallization from ethanol or ethyl acetate/hexane mixtures

- Column chromatography using ethyl acetate/hexane gradient systems

- Preparative HPLC for analytical quantities

Characterization Data

The target compound can be characterized using:

- ¹H NMR and ¹³C NMR spectroscopy

- High-resolution mass spectrometry

- Infrared spectroscopy

- Melting point determination

- X-ray crystallography (if suitable crystals can be obtained)

Expected spectroscopic data would include characteristic signals for the indazole NH, aromatic protons of both rings, the CH₂ methylene bridge, and the nitro group absorption.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and palladium on carbon.

Cyclization: The compound can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Cyclization: Catalysts and specific reaction conditions to promote ring closure.

Major Products Formed

Reduction: Formation of 3-((2-Fluorobenzyl)oxy)-5-amino-1H-indazole.

Substitution: Formation of various substituted indazole derivatives.

Cyclization: Formation of polycyclic indazole compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorobenzyl group can enhance the compound’s lipophilicity and facilitate its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole and related compounds:

Structural and Functional Insights

Substituent Position Effects :

- The 2-fluorobenzyloxy group in the target compound introduces steric and electronic effects distinct from analogs like 1-(3-fluorobenzyl)-5-nitro-1H-indazole (). The ortho-fluorine may hinder rotation, affecting binding interactions compared to para- or meta-substituted derivatives.

- Nitro Group : The 5-nitro substitution is conserved across analogs, suggesting its role in redox activity or hydrogen bonding.

- High yields (96%) for 2-(3-fluorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one () suggest optimized conditions for nitroindazole derivatives with fluorinated side chains .

Physicochemical Properties :

- The trifluoromethyl group in 3-(3-(trifluoromethyl)phenyl)-5-nitro-1H-indazole () increases lipophilicity (clogP ~3.5) compared to the target compound, which may impact membrane permeability .

- The absence of a ketone group in the target compound versus 2-(3-fluorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one () reduces hydrogen-bonding capacity but improves metabolic stability.

Biological Activity

3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by:

- A nitro group at the 5-position.

- A 2-fluorobenzyl ether moiety connected to the indazole core.

This structural configuration contributes to its pharmacological properties, with a molecular formula of CHFNO and a molecular weight of approximately 271.25 g/mol.

Research indicates that this compound exhibits significant biological activities through its interactions with various kinases. These interactions suggest potential applications in treating diseases such as cancer and inflammatory conditions. Notably, it is believed to modulate critical biochemical pathways involved in cell proliferation and survival.

Interaction Studies

Studies have shown that this compound interacts with several biological targets, including:

- ERK1 and ERK2 : Key players in signaling pathways associated with cancer progression.

- Other kinases involved in cellular signaling and metabolic processes.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target/Cell Line | IC (µM) | Notes |

|---|---|---|---|

| Antiproliferative | K562 (chronic myeloid leukemia) | 5.15 | Induces apoptosis; affects Bcl-2 family proteins |

| Kinase Inhibition | ERK1/ERK2 | Not specified | Potential therapeutic target for cancer treatment |

| Cytotoxicity | HEK-293 (normal cells) | 33.2 | Selective toxicity towards cancer cells |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the antiproliferative effects of various indazole derivatives, including this compound, against human cancer cell lines. The compound exhibited significant inhibitory effects on cell growth, particularly against K562 cells, with an IC value indicating effective concentration levels for inducing cell death .

- Mechanistic Insights : Further investigations revealed that the compound could induce apoptosis in cancer cells through modulation of the p53/MDM2 pathway. This suggests that it may affect critical regulatory proteins involved in cell cycle control and apoptosis .

- Structure-Activity Relationship (SAR) : Research into the SAR of indazole derivatives has shown that modifications at specific positions can enhance biological activity. The presence of electron-withdrawing groups like nitro at the 5-position has been linked to improved anticancer properties .

Q & A

Q. Contradiction Resolution :

- Elemental Analysis Discrepancies : Recalculate stoichiometry if observed vs. calculated C/H/N differ by >0.3%. Repurify via preparative HPLC .

- NMR Splitting Artifacts : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to reduce aggregation or dynamic effects .

How can computational methods predict the biological activity of this compound, and what validation experiments are required?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases). Key parameters:

- Grid box centered on ATP-binding pockets.

- Flexible side-chain sampling for fluorobenzyl groups .

- DFT Calculations : Gaussian09 calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity at nitro or ether sites .

- Validation :

How do researchers address stability issues of this compound under varying storage and reaction conditions?

Answer:

- Stability Screening :

- Reaction Optimization : Avoid prolonged heating in polar aprotic solvents (DMF, DMSO) to prevent nitro group reduction .

What advanced strategies resolve conflicting crystallographic and spectroscopic data for this compound?

Answer:

- Multi-Method Cross-Validation :

- Dynamic NMR : Variable-temperature NMR (VT-NMR) resolves fluxional behavior (e.g., rotational barriers in fluorobenzyl groups) .

How is the nitro group’s electronic influence on the indazole core quantified in structure-activity relationship (SAR) studies?

Answer:

- Hammett Analysis : Measure substituent constants (σₚ) for nitro groups to correlate with bioactivity (e.g., kinase inhibition).

- Electrochemical Profiling : Cyclic voltammetry quantifies nitro’s electron-withdrawing effect (E₁/2 ~ -0.5 V vs. Ag/AgCl) .

- Comparative SAR : Synthesize de-nitrated or sulfone analogs to isolate electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.